Methyl 3-bromo-4-fluoro-2-methylbenzoate
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Overview
Description
Methyl 3-bromo-4-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a methyl ester group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-fluoro-2-methylbenzoate can be synthesized through various methods. One common synthetic route involves the bromination and fluorination of methyl benzoate derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-fluoro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of two aromatic rings .
Scientific Research Applications
Methyl 3-bromo-4-fluoro-2-methylbenzoate has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with specific properties
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical reactions, influencing the reactivity and stability of the compound. The methyl ester group can also undergo hydrolysis to form the corresponding carboxylic acid, which can further react with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-fluorobenzoate: Similar structure but lacks the methyl group at the 2-position.
Methyl 4-bromo-2-fluoro-3-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring
Uniqueness
Methyl 3-bromo-4-fluoro-2-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Biological Activity
Methyl 3-bromo-4-fluoro-2-methylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring with bromine and fluorine substituents along with a methyl ester group. This configuration contributes to its reactivity and biological activity.
- Molecular Formula : C10H8BrF
- Molecular Weight : Approximately 239.08 g/mol
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits antimicrobial activity, particularly against pathogenic bacteria. The compound has been utilized in the synthesis of flavonoids, which have shown enhanced inhibitory effects compared to other flavonoid classes such as chalcones and flavanones. Notably, derivatives synthesized from this compound have demonstrated potent inhibitory activity against various strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Flavonoids Synthesized from this compound
Compound Name | Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
6-chloro-8-nitroflavone | 0.125 µg/mL | Staphylococcus aureus |
7-bromo-5-nitroflavone | 0.03 µg/mL | Escherichia coli |
4-fluoroflavone | 0.25 µg/mL | Pseudomonas aeruginosa |
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key bacterial enzymes and pathways. The presence of halogen atoms (bromine and fluorine) enhances the compound's interaction with bacterial cell membranes and enzymes, potentially leading to increased permeability or disruption of essential biochemical processes .
Case Studies and Research Findings
-
Synthesis of Flavonoids :
Research has focused on employing this compound in the synthesis of various flavonoid derivatives using Claisen–Schmidt condensation methods. These derivatives were tested for their antibacterial properties, revealing that those with halogen substitutions exhibited superior activity against Gram-positive bacteria . -
Comparative Studies :
In comparative studies involving other benzoate derivatives, this compound was found to be more effective than its non-halogenated counterparts in inhibiting bacterial growth. This suggests that the halogen substituents play a critical role in enhancing biological activity . -
Potential Applications :
Given its promising antimicrobial properties, there is ongoing research into the potential applications of this compound in developing new antibiotics or as a scaffold for synthesizing more potent derivatives .
Properties
Molecular Formula |
C9H8BrFO2 |
---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
methyl 3-bromo-4-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,1-2H3 |
InChI Key |
AITKFRIPTFUHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)C(=O)OC |
Origin of Product |
United States |
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